molecular formula C19H24N2O3 B4287317 N-cycloheptyl-8-ethoxy-2-imino-2H-chromene-3-carboxamide

N-cycloheptyl-8-ethoxy-2-imino-2H-chromene-3-carboxamide

Cat. No. B4287317
M. Wt: 328.4 g/mol
InChI Key: OCMYIBPNNYUBCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-8-ethoxy-2-imino-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the chromene family and has been studied extensively for its biological activities.

Mechanism of Action

The mechanism of action of N-cycloheptyl-8-ethoxy-2-imino-2H-chromene-3-carboxamide is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-cycloheptyl-8-ethoxy-2-imino-2H-chromene-3-carboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been found to reduce the expression of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and cancer progression. Furthermore, it has been shown to induce apoptosis in cancer cells and inhibit their proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-cycloheptyl-8-ethoxy-2-imino-2H-chromene-3-carboxamide in lab experiments is its potent biological activities. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities, making it a valuable compound for studying these biological processes. Additionally, its synthesis method is relatively simple and can be performed using commercially available reagents.
One of the limitations of using N-cycloheptyl-8-ethoxy-2-imino-2H-chromene-3-carboxamide in lab experiments is its potential toxicity. While this compound has shown promising results in preclinical studies, its toxicity and safety profile have not been fully evaluated. Therefore, caution should be taken when using this compound in lab experiments.

Future Directions

There are several future directions for the study of N-cycloheptyl-8-ethoxy-2-imino-2H-chromene-3-carboxamide. One potential direction is the further investigation of its anti-inflammatory activities and its potential use in the treatment of inflammatory diseases. Additionally, its anti-cancer activities should be further explored, particularly in the context of combination therapy with other anti-cancer agents. Furthermore, the safety and toxicity profile of this compound should be evaluated in more detail to determine its potential for clinical use.
Conclusion:
In conclusion, N-cycloheptyl-8-ethoxy-2-imino-2H-chromene-3-carboxamide is a promising chemical compound that has shown potent biological activities in preclinical studies. Its anti-inflammatory, anti-cancer, and anti-microbial activities make it a valuable compound for studying these biological processes. However, caution should be taken when using this compound in lab experiments due to its potential toxicity. Further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and future therapeutic applications of N-cycloheptyl-8-ethoxy-2-imino-2H-chromene-3-carboxamide.

Scientific Research Applications

N-cycloheptyl-8-ethoxy-2-imino-2H-chromene-3-carboxamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has shown promising results in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

N-cycloheptyl-8-ethoxy-2-iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-2-23-16-11-7-8-13-12-15(18(20)24-17(13)16)19(22)21-14-9-5-3-4-6-10-14/h7-8,11-12,14,20H,2-6,9-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMYIBPNNYUBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=N)C(=C2)C(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-8-ethoxy-2-imino-2H-chromene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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